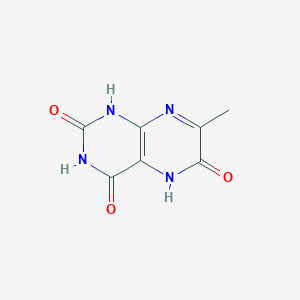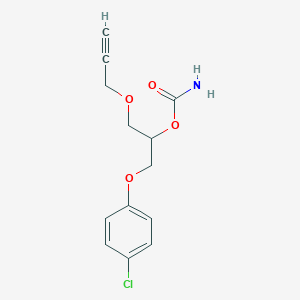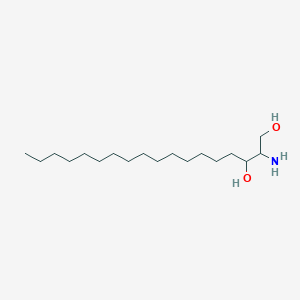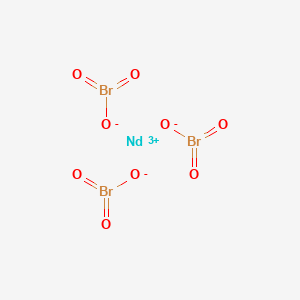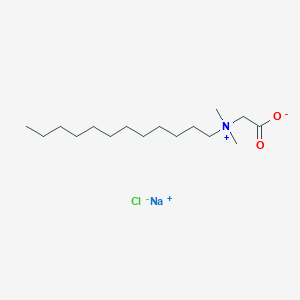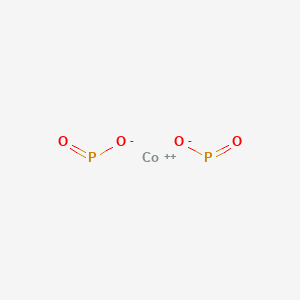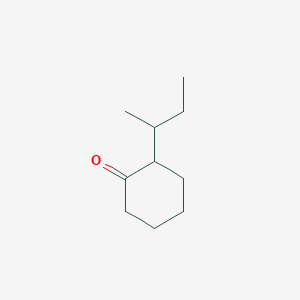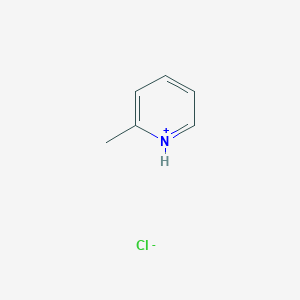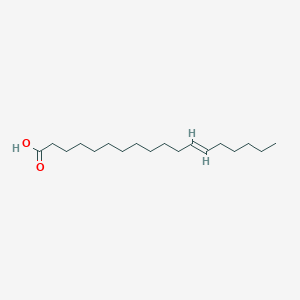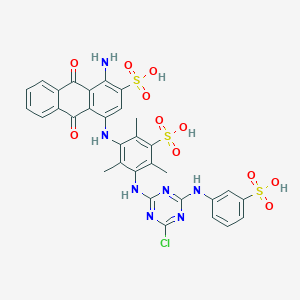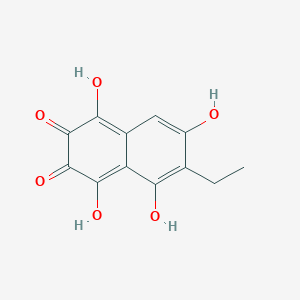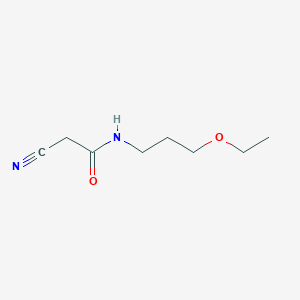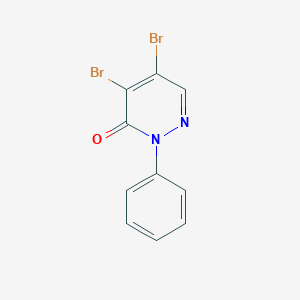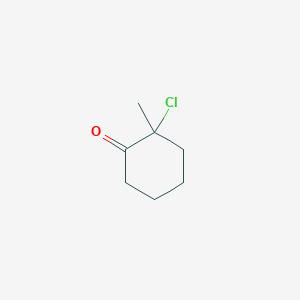
2-氯-2-甲基环己酮
描述
2-Chloro-2-methylcyclohexanone is a chemical compound with the molecular formula C7H11ClO and a molecular weight of 146.615 . It is an intermediate in the synthesis of a variety of pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2-Chloro-2-methylcyclohexanone involves a reaction with 2-methylcyclohexanone and sulfuryl chloride in dry carbon tetrachloride . The reaction is slightly exothermic and is moderated by cooling the flask with a bath of water at room temperature . After the addition is complete, stirring is continued for 2 hours .Molecular Structure Analysis
The molecular structure of 2-Chloro-2-methylcyclohexanone can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .科学研究应用
合成和催化应用:2-氯-2-甲基环己酮用于合成其他化合物。例如,它是2-甲基-2-环己烯酮的前体,并参与消除、脱氢卤代和卤代等反应(Warnhoff, Martin, & Johnson, 2003)。
区域选择性制备:该化合物在从2-甲基环己酮中区域选择性制备乙烯氯化物方面起着关键作用。这展示了它在特定化学转化中的作用(Hudrlik & Kulkarni, 1985)。
各种衍生物的合成:有关2-氯-2-甲基环己酮各种衍生物的合成研究,包括氘代化合物,突出了它在创造结构多样化分子方面的多功能性(Peters, Ottinger, Reisse, & Chiurdoglu, 2010)。
催化研究:对1-甲基环己烯氧在固体酸和碱上的反应的研究涉及2-氯-2-甲基环己酮作为产物,展示了它在特定催化条件下的形成(Arata, Akutagawa, & Tanabe, 1975)。
生物转化研究:有关真菌对类似2-甲基环己酮的化合物进行生物转化的研究,对于理解2-氯-2-甲基环己酮的生物化学途径和转化可能具有相关性(Kawamoto, Utsukihara, Abe, Sato, Saito, Koshimura, Kato, & Horiuchi, 2008)。
安全和危害
属性
IUPAC Name |
2-chloro-2-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWHLQDVSLCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylcyclohexanone | |
CAS RN |
10409-46-8 | |
| Record name | Cyclohexanone, 2-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

